Cas no 306935-48-8 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-)
306935-48-8 structure
Product Name:3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
CAS No:306935-48-8
MF:C14H12N4S
MW:268.336880683899
CID:300115
PubChem ID:2735277
Update Time:2025-04-19
3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
- 4-ALLYL-5-(QUINOL-6-YL)-1,2,4-TRIAZOLE-3-THIOL
- 4-allyl-5-quinolin-6-yl-4H-1,2,4-triazole-3-thiol
- 4-prop-2-enyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
- 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol
- HMS556K18
- 306935-48-8
- J-514291
- cid_2735277
- 4-Allyl-5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol
- BDBM80298
- HMS2785K05
- 4-prop-2-enyl-3-(6-quinolinyl)-1H-1,2,4-triazole-5-thione
- CHEMBL1417267
- DTXSID00370654
- A820519
- MLS000860902
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
- CCG-248370
- FT-0617413
- 4-allyl-3-(6-quinolyl)-1H-1,2,4-triazole-5-thione
- 4-(Prop-2-en-1-yl)-5-(quinolin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Maybridge1_005342
- SMR000459686
-
- Inchi: 1S/C14H12N4S/c1-2-8-18-13(16-17-14(18)19)11-5-6-12-10(9-11)4-3-7-15-12/h2-7,9H,1,8H2,(H,17,19)
- InChI Key: CEZAONSETAZGPW-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2C=CC3C(=CC=CN=3)C=2)N1CC=C
Computed Properties
- Exact Mass: 268.07800
- Monoisotopic Mass: 268.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.3
- Melting Point: 211 °C
- Boiling Point: 409.9°Cat760mmHg
- Flash Point: 201.7°C
- Refractive Index: 1.704
- PSA: 82.40000
- LogP: 2.96800
- Sensitiveness: Stench
3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Security Information
- Hazard Statement: Irritant/Stench
-
Hazardous Material Identification:
3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
306935-48-8 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk